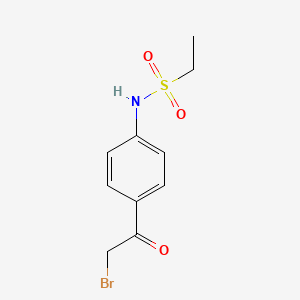
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is a complex organic compound characterized by its multiple aromatic rings and amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed Buchwald-Hartwig amination, which couples aryl halides with amines under mild conditions. The reaction conditions often include:
Catalyst: Palladium(0) complexes
Ligands: Phosphine ligands such as triphenylphosphine
Base: Potassium tert-butoxide or sodium tert-butoxide
Solvent: Toluene or dimethylformamide (DMF)
Temperature: 80-120°C
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This can involve continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance reproducibility and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of organic electronic devices, such as OLEDs and organic photovoltaic cells.
Wirkmechanismus
The mechanism by which N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine exerts its effects involves interactions with various molecular targets and pathways. In optoelectronic applications, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated aromatic system, which allows for efficient charge transfer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-(naphthalen-1-yl)phenyl)amine: Another compound with similar structural features used in organic electronics.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Known for its use in OLEDs and other electronic applications.
4,4’,4’'-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine: Used as a phosphorescent host in optoelectronic devices.
Uniqueness
N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is unique due to its specific arrangement of naphthalene and phenyl groups, which provides distinct electronic properties. This makes it particularly effective as a hole-transporting material in OLEDs, offering improved performance and stability compared to similar compounds .
Eigenschaften
Molekularformel |
C66H48N4 |
|---|---|
Molekulargewicht |
897.1 g/mol |
IUPAC-Name |
4-N-naphthalen-2-yl-1-N,1-N-bis[4-(N-naphthalen-1-ylanilino)phenyl]-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C66H48N4/c1-4-24-53(25-5-1)68(62-35-34-49-18-10-11-21-52(49)48-62)59-38-36-56(37-39-59)67(57-40-44-60(45-41-57)69(54-26-6-2-7-27-54)65-32-16-22-50-19-12-14-30-63(50)65)58-42-46-61(47-43-58)70(55-28-8-3-9-29-55)66-33-17-23-51-20-13-15-31-64(51)66/h1-48H |
InChI-Schlüssel |
KLSMVYLGWICFFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


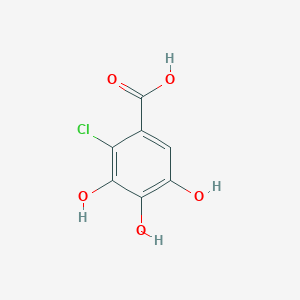

![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
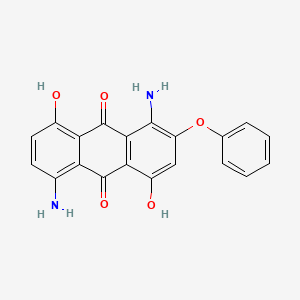
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)

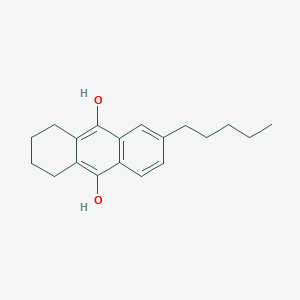

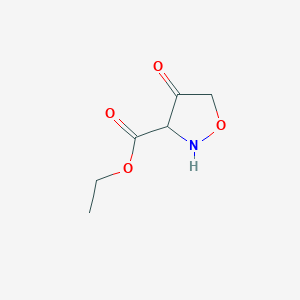
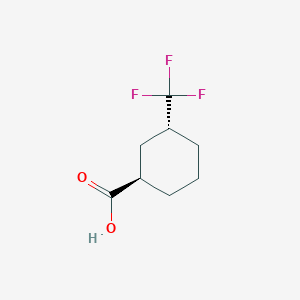
![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)

